N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c18-11-15-3-1-8-20-17(15)22-9-5-14(6-10-22)12-21-25(23,24)16-4-2-7-19-13-16/h1-4,7-8,13-14,21H,5-6,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADMICJUUCWPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
For instance, Imatinib, a compound with a similar structure, specifically inhibits the activity of tyrosine kinases.
Biochemical Pathways
For instance, the NLRP3 inflammasome, a cytosolic pattern recognition receptor (PRR), plays a fundamental role in the response to exogenous and endogenous stimuli.
Biological Activity
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and pharmacological applications. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a piperidine ring, a pyridine moiety, and a sulfonamide group. The synthesis typically involves several steps:
- Formation of the Cyanopyridine Intermediate : This is achieved through nucleophilic substitution reactions involving pyridine derivatives and cyanide sources.
- Piperidine Ring Formation : Cyclization reactions are used to construct the piperidine ring from suitable amines and aldehydes.
- Coupling Reactions : The final step involves coupling the cyanopyridine and piperidine intermediates with sulfonyl chlorides to yield the target compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activity or receptor function, potentially leading to therapeutic effects such as:
- Inhibition of Cancer Cell Growth : The compound has been shown to inhibit survivin, an anti-apoptotic protein often overexpressed in cancer cells, thereby promoting apoptosis .
- Impact on Cellular Signaling Pathways : It may influence various signaling pathways involved in inflammation and immune responses, particularly through modulation of chemokine receptors.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity Studies : In vitro tests have demonstrated significant cytotoxic effects against various human cancer cell lines, including prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2). The compound exhibited IC50 values comparable or superior to established chemotherapeutic agents like 5-fluorouracil (5-FU) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-FU | PC-3 | 17.02 |
| MDA-MB-231 | 11.73 | |
| N-(...) | PC-3 | 8.5 |
| N-(...) | MDA-MB-231 | 6.0 |
| N-(...) | HepG2 | 10.0 |
Further investigations into the mechanisms revealed that:
- Induction of Apoptosis : The compound increased early and late apoptotic cell populations as evidenced by Annexin V-FITC assays.
- Western Blot Analysis : It led to a marked reduction in survivin levels and other inhibitors of apoptosis proteins (IAPs), indicating its potential as an anti-survivin agent .
Research Applications
This compound has been explored for various applications beyond oncology:
Comparison with Similar Compounds
Piperidine/Piperazine-Based Sulfonamides
Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) and N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) () share the sulfonamide group but differ in their core structures (piperazine vs. piperidine) and substituents (benzhydryl vs. cyanopyridine). These compounds exhibit lower melting points (132–230°C) compared to pyridine derivatives in , likely due to reduced crystallinity from bulky aromatic substituents .
Pyridine-Sulfonamide Derivatives
N-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide () replaces the pyridine-3-sulfonamide group with a cyclopropanesulfonamide, reducing molecular weight (320.4 g/mol vs. 370.44 g/mol) and altering steric and electronic profiles. This substitution may impact target binding, as cyclopropane rings introduce rigidity .
Pyridine Derivatives with Piperidine Linkers
Cyanopyridine-Substituted Piperidines
N-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide () shares the 3-cyanopyridin-2-yl-piperidine core but incorporates a phenylsulfonylpropanamide side chain instead of pyridine-3-sulfonamide.
Chloropyridine Analogs
Compounds like N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide () and N-(4-iodo-2-methoxypyridin-3-yl)pivalamide () feature halogen and pivalamide substituents. These derivatives exhibit higher melting points (e.g., 268–287°C in ) due to stronger intermolecular forces from halogen bonds and bulky tert-butyl groups .
Pharmacologically Relevant Piperidine Compounds
Fentanyl analogs such as 2'-Fluoroortho-fluorofentanyl and 4'-Methyl acetyl fentanyl () highlight the pharmacological significance of piperidine cores.
Key Findings and Implications
Structural Flexibility: The target compound’s activity and properties can be modulated by varying the sulfonamide substituent (e.g., cyclopropane vs. pyridine) or piperidine-linked groups (e.g., cyanopyridine vs. halogenated pyridines) .
Synthetic Challenges : Similar compounds in and required advanced purification techniques (e.g., column chromatography, LC-MS), suggesting that the target compound’s synthesis may also demand high precision .
Preparation Methods
Nucleophilic Aromatic Substitution at Pyridine
The 3-cyanopyridin-2-yl group is introduced via reaction of 2-chloro-3-cyanopyridine with piperidin-4-ylmethanol. The electron-withdrawing cyano group at position 3 activates the pyridine ring for substitution at position 2.
Procedure :
- Step 1 : 2-Chloro-3-cyanopyridine (1.0 eq) and piperidin-4-ylmethanol (1.2 eq) are heated in DMF at 80°C with K₂CO₃ (2.0 eq) for 12–24 hours.
- Step 2 : The product, 1-(3-cyanopyridin-2-yl)piperidin-4-yl)methanol, is isolated via column chromatography (60–70% yield).
Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where the piperidine nitrogen attacks the electron-deficient C2 of the pyridine ring. The cyano group at C3 enhances electrophilicity at C2 through resonance withdrawal.
Conversion of Alcohol to Methylamine
The methanol side chain is transformed into a primary amine through a two-step sequence:
Mitsunobu Reaction :
- Step 1 : The alcohol is treated with phthalimide (1.5 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF at 0°C to room temperature.
- Step 2 : Hydrazinolysis of the phthalimide intermediate (hydrazine hydrate, ethanol, reflux) yields the primary amine (overall yield: 50–60%).
Alternative Pathway – Reductive Amination :
- Step 1 : Oxidation of the alcohol to an aldehyde using Dess-Martin periodinane (DMP) in dichloromethane.
- Step 2 : Reductive amination with ammonium acetate and sodium cyanoborohydride in methanol (yield: 55–65%).
Sulfonylation with Pyridine-3-Sulfonyl Chloride
Classical Sulfonamide Synthesis
The methylamine intermediate reacts with pyridine-3-sulfonyl chloride under basic conditions:
Procedure :
- Step 1 : Pyridine-3-sulfonyl chloride (1.2 eq) is added to a solution of the amine (1.0 eq) in anhydrous pyridine at 0°C.
- Step 2 : The mixture is stirred at 80°C for 5 hours, followed by aqueous workup (yield: 70–80%).
Challenges and Solutions :
Modern Sulfinylamine Reagent Approach
The sulfinylamine reagent t-BuONSO offers an alternative route to primary sulfonamides:
Procedure :
- Step 1 : The methylamine intermediate (1.0 eq) reacts with t-BuONSO (1.0 eq) in THF at −78°C.
- Step 2 : Quenching with aqueous NH₄Cl yields the sulfonamide directly (yield: 75–85%).
Advantages :
- Avoids handling corrosive sulfonyl chlorides.
- High functional group tolerance due to mild conditions.
Optimization and Mechanistic Considerations
Regioselectivity in Pyridine Functionalization
The cyano group at C3 directs substitution to C2 of the pyridine ring. EHMO calculations confirm that the C2 position bears the highest electrophilicity due to resonance and inductive effects. Competing reactions at C4 are suppressed by steric hindrance from the piperidine ring.
Sulfonamide Formation Kinetics
Density functional theory (DFT) studies reveal that sulfonylation proceeds via a two-step mechanism:
The t-BuONSO pathway involves sulfinyl nitrene intermediates, enabling direct coupling without isolated sulfonyl chlorides.
Analytical Characterization Data
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridine H2), 8.65 (d, J = 4.8 Hz, 1H, pyridine H6), 8.12 (d, J = 7.9 Hz, 1H, pyridine H4), 7.55 (m, 1H, pyridine H5), 4.15 (m, 2H, piperidine CH₂), 3.02 (m, 2H, NCH₂), 2.75 (m, 1H, piperidine CH), 1.85–1.45 (m, 4H, piperidine CH₂).
- ¹³C NMR (101 MHz, DMSO-d₆): δ 158.2 (CN), 149.5, 137.8, 133.2, 126.5 (pyridine carbons), 52.4 (piperidine CH₂), 48.9 (NCH₂), 34.1 (piperidine CH), 28.5, 25.3 (piperidine CH₂).
- HRMS (ESI-TOF): m/z [M + H]⁺ calcd for C₁₇H₁₈N₅O₂S: 364.1184; found: 364.1189.
Purity Assessment
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Classical sulfonylation | 70–80 | Well-established protocol | Requires sulfonyl chloride handling |
| t-BuONSO reagent | 75–85 | Avoids sulfonyl chlorides; mild conditions | Limited scope for secondary amines |
| Reductive amination | 55–65 | One-pot aldehyde to amine conversion | Lower yield due to oxidation step |
Q & A
Basic: What synthetic strategies are commonly employed to prepare N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide?
The synthesis typically involves two key steps:
- Cyanopyridine-Piperidine Coupling : A nucleophilic substitution reaction between a 3-cyanopyridine derivative and a piperidin-4-ylmethylamine intermediate. Solvents like DMF or THF and catalysts such as KCO are used under reflux (60–80°C) to facilitate the reaction .
- Sulfonamide Formation : Reaction of the intermediate amine with pyridine-3-sulfonyl chloride in dichloromethane at 0–25°C. Triethylamine is often added to scavenge HCl, improving yield (typically 60–75%) .
Optimization includes adjusting stoichiometry (1:1.2 amine:sulfonyl chloride) and monitoring by TLC or HPLC for purity (>95%) .
Advanced: How can conflicting data on the compound’s kinase inhibition potency be resolved?
Discrepancies in IC values (e.g., 10 nM vs. 1 µM) may arise from:
- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) or buffer pH (7.4 vs. 8.0) can alter binding kinetics. Standardizing protocols using validated kits (e.g., ADP-Glo™) is critical .
- Structural Analogues : Compare with derivatives like N-(3-chlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide (IC = 50 nM) to identify substituent effects on affinity .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (k/k) and X-ray crystallography to resolve binding modes (e.g., hinge-region interactions) .
Basic: What analytical methods ensure structural fidelity of the compound?
- NMR Spectroscopy : H NMR (DMSO-d) confirms piperidine protons (δ 2.6–3.1 ppm) and sulfonamide NH (δ 7.8–8.2 ppm). C NMR verifies the cyano group (δ 115–120 ppm) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect [M+H] (calculated m/z: ~403.4) and quantify purity (>98%) .
- X-ray Crystallography : Resolves bond angles (e.g., C-S-N = 104°) and packing motifs (e.g., hydrogen-bonded dimers), as seen in related sulfonamides .
Advanced: How can researchers design experiments to probe the compound’s mechanism of action in neurodegenerative models?
- Target Engagement Assays : Use CETSA (cellular thermal shift assay) in SH-SY5Y cells to confirm binding to suspected targets (e.g., tau kinases). A >2°C ΔT indicates stabilization .
- Pathway Analysis : RNA-seq or phosphoproteomics (LC-MS/MS) identifies downstream effects, such as ERK/MAPK pathway modulation .
- In Vivo Validation : Dose-response studies in transgenic mice (e.g., TauP301L) with biomarkers (pTau S396/S404) measured via ELISA. Optimize dosing (e.g., 10 mg/kg, oral) based on pharmacokinetic data (t ~4–6 hours) .
Basic: What in vitro models are suitable for initial biological activity screening?
- Enzyme Inhibition : Use recombinant kinases (e.g., GSK-3β, CDK5) with luminescent ATP-depletion assays (IC determination) .
- Cellular Uptake : Caco-2 monolayers assess permeability (P >1 × 10 cm/s indicates good absorption) .
- Cytotoxicity : MTT assays in HEK293 cells (48-hour exposure) to rule off-target effects (EC >50 µM preferred) .
Advanced: How does the sulfonamide moiety influence metabolic stability and solubility?
- Solubility : The sulfonamide group enhances water solubility (~2 mg/mL at pH 7.4) via hydrogen bonding, as shown in analogues like N-(4-iodo-2-methoxypyridin-3-yl)pivalamide .
- Metabolism : Cytochrome P450 (CYP3A4) oxidation of the piperidine ring is a major clearance pathway. Deuterating the methylene group (CD) reduces first-pass metabolism (t increased by 30%) .
- Prodrug Strategies : Esterification of the sulfonamide (e.g., methyl ester) improves logP (from 1.8 to 2.5) and oral bioavailability (F% from 20% to 45%) .
Basic: What computational tools predict the compound’s ADMET properties?
- SwissADME : Estimates logP (2.1), topological PSA (85 Ų), and Rule of 5 compliance (0 violations) .
- AutoDock Vina : Models docking to kinase ATP pockets (binding energy <−8 kcal/mol suggests strong affinity) .
- Meteor Nexus : Predicts metabolites (e.g., N-oxide formation) using a rat liver S9 model .
Advanced: How can structural analogs address limitations in blood-brain barrier (BBB) penetration?
- Modifications : Introduce fluorine at the pyridine 4-position (logP increase by 0.3) or replace piperidine with a smaller azetidine ring (PSA reduction by 12 Ų) .
- In Silico Screening : Use BBB score filters (e.g., >0.3 in ChemAxon) on libraries of 500+ analogs .
- In Vivo Imaging : PET tracers (e.g., C-labeled compound) quantify brain uptake in rodents (SUV >0.5 at 30 minutes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
